REACTION_CXSMILES
|
[CH3:1][C:2]1[N+:3]([O-])=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7].P(Cl)(Cl)([Cl:18])=O>C(Cl)(Cl)Cl>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:4]2[O:5][C:6]([CH3:7])=[C:2]([CH2:1][Cl:18])[N:3]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
96.6 g
|
Type
|
reactant
|
Smiles
|
CC=1[N+](=C(OC1C)C1=CC=C(C=C1)Br)[O-]
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Name
|
|
Quantity
|
61.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.9 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
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30 min
|
Type
|
WASH
|
Details
|
washed with water (2×1 L)
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Type
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EXTRACTION
|
Details
|
The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product that
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot hexanes (300 mL)
|
Type
|
CUSTOM
|
Details
|
decanting the hot supernate away from a dark oily material
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Type
|
STIRRING
|
Details
|
The remaining dark oil was agitated in additional hot hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
the combined supernates were cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize the product which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCl)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |